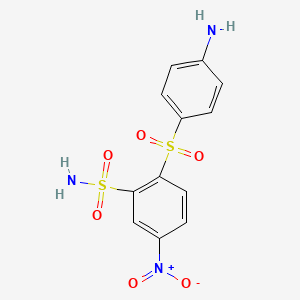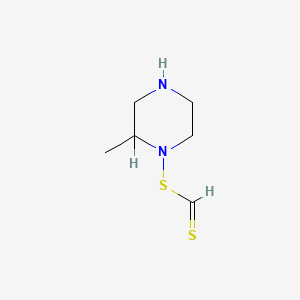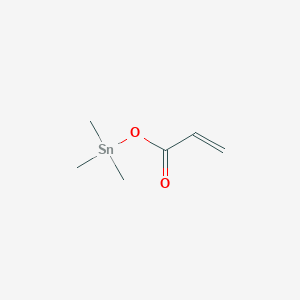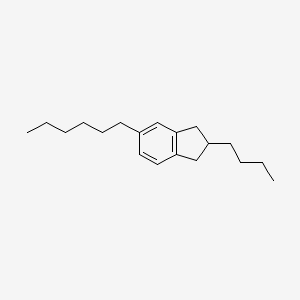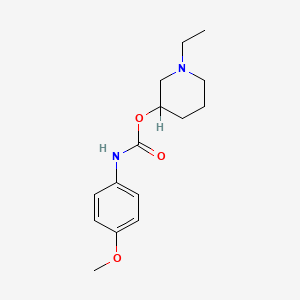
Condensamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Condensamine is a liquid, volatile alkaline amine that neutralizes acid contaminants in condensate and feed water systems, thereby preventing acid corrosion of system components. The most common cause of acid corrosion in these systems is the presence of dissolved carbon dioxide (CO₂) in the water, which evaporates and forms carbonic acid .
Vorbereitungsmethoden
Condensamine is typically synthesized through a series of chemical reactions involving the condensation of amines with other reactive compounds. The preparation methods can vary, but they generally involve the following steps:
Condensation Reaction: Amines react with aldehydes or ketones to form imines or enamines.
Hydrogenation: The imines or enamines are then hydrogenated to form the desired amine compound.
Purification: The resulting product is purified through distillation or crystallization to obtain high-purity this compound.
Industrial production methods often involve large-scale reactors and continuous processing to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Condensamine undergoes several types of chemical reactions, including:
Neutralization: Reacts with acids to form salts and water.
Oxidation: Can be oxidized to form corresponding oxides or other oxidation products.
Substitution: Undergoes nucleophilic substitution reactions with halides or other electrophiles.
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), oxidizing agents (e.g., potassium permanganate), and halides (e.g., methyl iodide). Major products formed from these reactions include salts, oxides, and substituted amines .
Wissenschaftliche Forschungsanwendungen
Condensamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Condensamine involves its ability to neutralize acidic contaminants in water systems. It reacts with carbonic acid (formed from dissolved CO₂) to form a neutral salt and water, thereby preventing acid corrosion. The molecular targets include the acidic components in the water, and the pathways involved are primarily neutralization reactions .
Vergleich Mit ähnlichen Verbindungen
Condensamine is unique compared to other similar compounds due to its high volatility and effectiveness in neutralizing acids in condensate systems. Similar compounds include:
Morpholine: Another volatile amine used in water treatment, but less effective in neutralizing acids.
Cyclohexylamine: Similar in function but has a lower boiling point and is less volatile.
Diethylaminoethanol: Used in similar applications but has different chemical properties and reactivity.
This compound stands out due to its higher volatility, making it more effective in reaching all parts of the condensate system and providing comprehensive protection against acid corrosion.
Eigenschaften
CAS-Nummer |
36536-63-7 |
|---|---|
Molekularformel |
C24H28N2O5 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
[(12S,13R,14S,19R,21S)-11-acetyl-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-14-yl] acetate |
InChI |
InChI=1S/C24H28N2O5/c1-13(27)26-19-10-16(29-3)4-5-18(19)24-7-8-25-12-15-6-9-30-23(31-14(2)28)21(22(24)26)17(15)11-20(24)25/h4-6,10,17,20-23H,7-9,11-12H2,1-3H3/t17-,20-,21+,22-,23-,24?/m0/s1 |
InChI-Schlüssel |
COYAPIDJCSAGJF-MRORPXPDSA-N |
Isomerische SMILES |
CC(=O)N1[C@H]2[C@H]3[C@H]4C[C@H]5C2(CCN5CC4=CCO[C@H]3OC(=O)C)C6=C1C=C(C=C6)OC |
Kanonische SMILES |
CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3OC(=O)C)C6=C1C=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




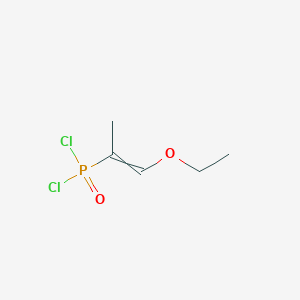
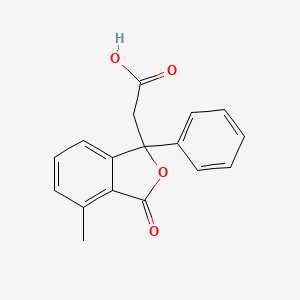

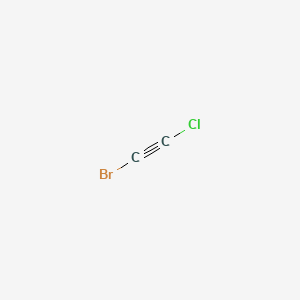
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)


